4-(dimethylamino)-2-{2-[(hydroxyimino)methyl]-1H-pyrrol-1-yl}nicotinonitrile
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Overview
Description
4-(dimethylamino)-2-{2-[(hydroxyimino)methyl]-1H-pyrrol-1-yl}nicotinonitrile is a complex organic compound with a unique structure that includes a dimethylamino group, a hydroxyimino group, and a pyrrol ring attached to a nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-2-{2-[(hydroxyimino)methyl]-1H-pyrrol-1-yl}nicotinonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-dimethylaminopyridine with appropriate reagents to introduce the hydroxyimino and pyrrol groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
4-(dimethylamino)-2-{2-[(hydroxyimino)methyl]-1H-pyrrol-1-yl}nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrrol ring and the nicotinonitrile core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound .
Scientific Research Applications
4-(dimethylamino)-2-{2-[(hydroxyimino)methyl]-1H-pyrrol-1-yl}nicotinonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-(dimethylamino)-2-{2-[(hydroxyimino)methyl]-1H-pyrrol-1-yl}nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of nicotinonitrile and pyrrol, such as:
- 4-dimethylaminopyridine (DMAP)
- 4-(dimethylamino)benzoic acid
- 4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide .
Uniqueness
What sets 4-(dimethylamino)-2-{2-[(hydroxyimino)methyl]-1H-pyrrol-1-yl}nicotinonitrile apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages such as higher reactivity and specificity in certain reactions compared to its analogs .
Properties
CAS No. |
303986-37-0 |
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Molecular Formula |
C13H13N5O |
Molecular Weight |
255.28 g/mol |
IUPAC Name |
4-(dimethylamino)-2-[2-(hydroxyiminomethyl)pyrrol-1-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H13N5O/c1-17(2)12-5-6-15-13(11(12)8-14)18-7-3-4-10(18)9-16-19/h3-7,9,19H,1-2H3 |
InChI Key |
GNYZXMKQORGAOW-UHFFFAOYSA-N |
SMILES |
CN(C)C1=C(C(=NC=C1)N2C=CC=C2C=NO)C#N |
Canonical SMILES |
CN(C)C1=C(C(=NC=C1)N2C=CC=C2C=NO)C#N |
solubility |
not available |
Origin of Product |
United States |
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